molecular formula C7H12F3NO B1465421 2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol CAS No. 1178738-95-8

2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol

Cat. No.: B1465421
CAS No.: 1178738-95-8
M. Wt: 183.17 g/mol
InChI Key: QDSGTPXPJVRFQB-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol is an organic compound characterized by the presence of a trifluoroethyl group attached to an amino group, which is further bonded to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol typically involves the reaction of 2,2,2-trifluoroethylamine with cyclopentanone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethylamines .

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoroethyl group enhances the compound’s ability to form stable complexes with proteins and enzymes, influencing their activity and stability. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol is unique due to its combination of the trifluoroethyl group and the cyclopentanol structure, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, from pharmaceuticals to materials science .

Properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)4-11-5-2-1-3-6(5)12/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSGTPXPJVRFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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